molecular formula C8H7ClN6O B2627262 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide CAS No. 883291-46-1

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide

Cat. No.: B2627262
CAS No.: 883291-46-1
M. Wt: 238.64
InChI Key: CBPQWIRMHPXUIB-UHFFFAOYSA-N
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Description

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide (CAS: 883291-46-1, molecular formula: C₈H₇ClN₆O) is a benzohydrazide derivative featuring a chloro substituent at the 2-position and a tetrazole ring at the 5-position of the benzene core. Benzohydrazides are widely studied for their diverse pharmacological and industrial applications, including cholinesterase (ChE) inhibition, antimicrobial activity, and corrosion inhibition .

Properties

IUPAC Name

2-chloro-5-(tetrazol-1-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPQWIRMHPXUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring, resulting in the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include derivatives with different substituents on the benzene ring and modifications to the tetrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that benzohydrazide derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values .

Anticancer Activity
The potential of this compound as an anticancer agent has also been explored. In vitro studies have indicated that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of specific signaling pathways. Molecular docking studies have further supported its interaction with cancer-related receptors, suggesting a role in drug development targeting cancer therapies .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response regulation and cancer progression. This inhibition could provide therapeutic avenues for enhancing immune responses against tumors .

Bioactive Molecule Development
The unique tetrazole ring structure contributes to the bioactivity of this compound, making it a candidate for developing new bioactive molecules. The compound's ability to interact with biological targets opens possibilities for creating drugs that can modulate physiological processes related to inflammation and pain management.

Material Science Applications

Synthesis of Novel Materials
In materials science, this compound serves as a building block for synthesizing new polymers and coatings with specific properties. Its chemical reactivity allows for modifications that can lead to materials with enhanced durability or unique functional characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against S. aureus and E. coli
Anticancer agentsInduces apoptosis; interacts with cancer receptors
Biological ResearchEnzyme inhibitorsPotential IDO1 inhibitor; modulates immune response
Development of bioactive moleculesEnhances therapeutic effects in inflammation
Material ScienceSynthesis of polymers and coatingsImproves material properties through chemical reactivity

Case Study 1: Antimicrobial Efficacy

A study conducted by Satyanarayana et al. evaluated various benzohydrazide derivatives, including this compound, against common bacterial strains using nutrient agar methods. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics like erythromycin and gentamicin .

Case Study 2: Anticancer Mechanisms

In a study exploring the anticancer properties of hydrazide derivatives, researchers found that this compound could effectively inhibit cell proliferation in breast cancer cell lines. The study utilized molecular docking techniques to confirm its binding affinity to key receptors involved in cancer progression, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The tetrazole ring can mimic certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit structure-dependent biological and chemical properties. Below, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is compared to structurally related compounds in terms of substituent effects, positional isomerism, and pharmacological activities.

Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives

Compound Name Substituents/Modifications Key Biological Activities Efficacy/Results Reference
This compound 2-Cl, 5-tetrazolyl ChE inhibition (predicted) Structural analog of ChE inhibitors
Thiophene-2-carboxamide benzohydrazide Thiophene-2-carboxamide at ortho position AChE/BChE inhibition IC₅₀: 8.2–12.4 µM (AChE), 6.3–9.7 µM (BChE)
N’-Benzylidene-3,4-dimethoxybenzohydrazide 3,4-dimethoxy, benzylidene Antimicrobial MIC: 4–16 µg/mL (bacterial strains)
4-Hydroxy-N’-[(E)-indole-2-ylmethylidene]benzohydrazide 4-hydroxy, indole substituent Corrosion inhibition 92% efficiency in HCl medium
3-(Pyrimidin-2-ylamino)benzohydrazide 3-pyrimidinylamino Antitumor (HepG2 cells) IC₅₀: 12.5 µM (vs. 6.3 µM for 4-position)
Piperidinyl-quinoline acylhydrazones 4-nitrobenzohydrazide Anti-Alzheimer’s (AChE inhibition) IC₅₀: 4.64 µM (vs. 6.3 µM for 3-nitro)

Key Comparisons:

Substituent Type and Position :

  • The tetrazole group in this compound provides stronger hydrogen-bonding capacity compared to thiophene or methoxy substituents in other derivatives. This feature is critical for enzyme inhibition, as seen in ChE inhibitors .
  • Chloro at the 2-position may enhance lipophilicity and membrane permeability, similar to 2-chloro analogs in corrosion inhibition studies .

Positional Isomerism: Antitumor activity of benzohydrazides is highly position-dependent. For example, 4-(pyrimidin-2-ylamino) derivatives (IC₅₀: 6.3 µM) outperform 3-position isomers (IC₅₀: 12.5 µM) against HepG2 cells . This suggests the 5-position tetrazole in the target compound may optimize steric and electronic interactions for target binding.

Heterocyclic Moieties :

  • Tetrazole vs. oxadiazole : Tetrazoles (as in the target compound) exhibit superior metabolic stability compared to 1,3,4-oxadiazoles, which are prone to hydrolysis but effective in antimicrobial docking studies .
  • Benzylidene hydrazides (e.g., N’-benzylidene-3,4-dimethoxybenzohydrazide) show enhanced antimicrobial activity due to extended conjugation, a feature absent in the target compound but relevant for scaffold optimization .

Biological Activity Trends: ChE inhibition is maximized with electron-withdrawing groups (e.g., nitro, chloro) at ortho/para positions, as seen in piperidinyl-quinoline derivatives (IC₅₀: 4.64 µM) . The target compound’s 2-Cl and 5-tetrazolyl groups align with this trend. Corrosion inhibition efficacy correlates with planar aromatic systems and heteroatom density. The target compound’s tetrazole and chloro substituents may rival 4-hydroxy-indole derivatives (92% efficiency) in industrial applications .

Biological Activity

Introduction

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C9H8ClN5
  • Molecular Weight: 225.65 g/mol
  • CAS Number: 883291-46-1

The compound features a benzohydrazide structure with a chloro substituent and a tetrazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the tetrazole ring is believed to enhance interaction with microbial targets, potentially disrupting their metabolic processes. Studies have shown that hydrazones can chelate metal ions, which may inhibit microbial growth by depriving them of essential nutrients .

Anticancer Properties

The compound has been investigated for its anticancer potential. Similar hydrazone derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanisms involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation .

In Vitro Studies

A series of in vitro assays have evaluated the biological activity of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15.2Induction of apoptosis via caspase activation
HeLa (cervical cancer)12.8Cell cycle arrest at G2/M phase
A549 (lung cancer)18.0Inhibition of PI3K/Akt signaling

These results suggest that the compound has a moderate potency against different types of cancer cells, with varying mechanisms contributing to its efficacy.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the antitumor effects of similar compounds. For instance, a study demonstrated that a related hydrazone significantly reduced tumor size in mice bearing xenografts of human breast cancer cells, with minimal toxicity observed in normal tissues .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial activity of various benzohydrazide derivatives, including this compound, against resistant strains of bacteria. The compound exhibited notable effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .
  • Case Study on Anticancer Activity:
    Another study focused on the anticancer effects of hydrazone derivatives in combination therapies. The results indicated that when combined with conventional chemotherapeutics, this compound enhanced the overall therapeutic efficacy and reduced drug resistance in resistant cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide and its derivatives?

A common method involves cyclization of hydrazide precursors using reagents like phosphorus oxychloride under reflux (120°C). For example, substituted benzohydrazides can be cyclized to form tetrazole-containing heterocycles, followed by functionalization with chloroacetate or hydrazine hydrate to introduce hydrazide moieties . Another approach employs condensation reactions between hydrazides and aromatic aldehydes in ethanol under reflux to yield hydrazone derivatives .

Q. How are structural confirmations performed for this compound and its analogs?

Characterization typically combines melting point analysis, FT-IR (to confirm NH, C=O, and tetrazole ring vibrations), and ¹H NMR (to identify protons adjacent to chlorine, tetrazole, and hydrazide groups). For example, IR spectra of tetrazole derivatives show peaks at ~1600 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H stretch), while ¹H NMR reveals deshielded protons near electronegative substituents (e.g., δ 8.5–9.0 ppm for tetrazole-adjacent CH groups) .

Q. What solvents and catalysts are optimal for synthesizing hydrazone-linked derivatives?

Ethanol is widely used for hydrazone formation due to its polarity and ability to dissolve both hydrazides and aldehydes. Catalysts like anhydrous sodium acetate in glacial acetic acid (for cyclocondensation) or Bleaching Earth Clay (pH 12.5) in PEG-400 (for heterogeneous catalysis) improve yields and reaction rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during tetrazole cyclization?

By-products often arise from incomplete cyclization or competing pathways. Optimization strategies include:

  • Temperature control : Maintaining 70–80°C in PEG-400 reduces side reactions during thioether formation .
  • Reagent stoichiometry : Excess sodium azide (1.5–2.0 eq.) ensures complete conversion of nitrile intermediates to tetrazoles .
  • TLC monitoring : Tracking reaction progress (e.g., chloroform:methanol 7:3) allows timely termination to minimize degradation .

Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR/IR data may stem from tautomerism (e.g., tetrazole ring prototropy) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria in solution .
  • X-ray crystallography : Resolves ambiguity by providing definitive solid-state structures, as demonstrated for hydrazone derivatives .
  • Computational modeling : DFT calculations (e.g., using MOE software) predict vibrational frequencies and chemical shifts for comparison .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Linking synthesis to pharmacological hypotheses is critical. For example:

  • Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., Cl) at the benzohydrazide moiety enhances anticonvulsant activity by modulating electron density at the tetrazole ring .
  • Molecular docking : Prioritize derivatives that fit COX-2 active sites (using PDB structures) to rationalize anti-inflammatory potential .

Q. What strategies improve yield in multi-step syntheses of tetrazole-hydrazide hybrids?

Key considerations:

  • Stepwise purification : Isolate intermediates (e.g., via recrystallization in ethanol/water) to avoid carryover impurities .
  • Microwave-assisted synthesis : Reduces reaction time for hydrazide formation compared to conventional reflux .
  • Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization .

Methodological Considerations

Q. How are bioactivity assays integrated into the synthesis workflow?

Post-synthesis, compounds are screened in vitro for target activities (e.g., COX inhibition, anticonvulsant effects). For example:

  • MES (maximal electroshock) tests : Evaluate seizure suppression in rodent models .
  • Enzyme inhibition assays : Measure IC₅₀ values against α-glucosidase or lipase using spectrophotometric methods .

Q. What analytical techniques troubleshoot low yields in hydrazide coupling reactions?

  • HPLC-MS : Identifies unreacted starting materials or hydrolyzed products.
  • Elemental analysis : Verifies stoichiometry of intermediates .
  • Solvent screening : Switch to DMF or DMSO for poorly soluble reactants .

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